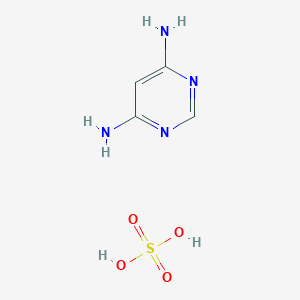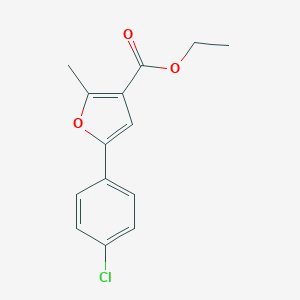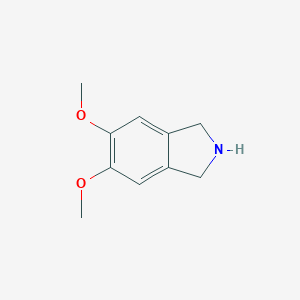![molecular formula C14H21NO3 B056072 3-[(1-Adamantylcarbonyl)amino]propanoic acid CAS No. 21241-42-9](/img/structure/B56072.png)
3-[(1-Adamantylcarbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related adamantane derivatives often involves reactions that introduce or modify functional groups attached to the adamantane core. For instance, adamantane derivatives can be synthesized from bicyclo[3.3.1]nonanes through reactions promoted by trifluoromethanesulfonic acid and other electrophiles, providing access to a wide variety of functionalities at the newly formed tertiary position (Jung & Lee, 2014). Another method involves the preparation of 1,3-adamantanedicarboxylic acid from adamantine, showcasing efficient large-scale synthesis techniques (Wu Li-ping, 2004).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core's ability to influence the conformation and assembly of molecules. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates versatility in assembling one-dimensional motifs with a variety of assembling partners, highlighting the adaptability of the adamantyl group in molecular recognition (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions that highlight their reactivity and potential for functionalization. For instance, 3-amino-1-adamantanemethanol synthesis from adamantane carboxylic acid demonstrates the compound's ability to undergo Ritter reaction, hydrolysis, and reduction, leading to diverse functionalities (Cai et al., 2011). Furthermore, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol showcases the compound's antimicrobial activity, emphasizing the biological relevance of adamantane derivatives (Korotkii et al., 2009).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
3-[(1-Adamantylcarbonyl)amino]propanoic acid and its derivatives are involved in various chemical reactions and synthesis processes. The Favorskii rearrangement, for example, involves the reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines, yielding N,N-disubstituted amides of 3-(1-adamantyl)propanoic acid (Makarova, Moiseev, & Zemtsova, 2002). Similarly, the synthesis of adamantylacetyl derivatives of cholic acid, such as [3β,5β,7α,12α]-3[(Adamantyl-1-acetyl)-amino]-7-12-dihydroxycholan-24-oic acid, has been reported. These derivatives exhibit chameleonic mimicry with steroid bilayers and are used for the enantioresolution of racemates with high purity (Miragaya et al., 2010).
Polymorphism and Structural Studies
The compound is also part of studies focusing on the polymorphism and structural aspects of various chemical compounds. For example, amino alcohols like 3-amino-1-propanol have been reacted with quinaldinate to study hydrogen bonding and polymorphism. These interactions lead to distinct connectivity motifs and are essential for understanding the physical and chemical properties of these compounds (Podjed & Modec, 2022).
Material Science and Hydrogel Modification
In material science, the compound's derivatives have been used to modify hydrogels. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels, for instance, were modified through condensation reaction with various amines to form amine-treated polymers, which exhibited more thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activities
Additionally, the synthesis of various derivatives of this compound has been shown to possess antimicrobial activities. For instance, 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanols exhibited a high level of antimicrobial activity when tested by the serial dilution method (Korotkii et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-(adamantane-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMCZINRRNOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368738 |
Source


|
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21241-42-9 |
Source


|
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

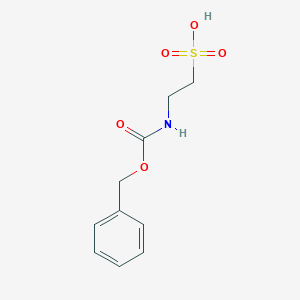
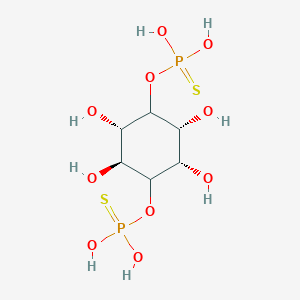

![(2S)-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-15-(3-carbamimidamidopropyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-9-ethylidene-27-{[(3R)-3-hydroxydodecanoyl]amino}-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octaazacyclooctacosan-6-yl](hydroxy)acetic acid](/img/structure/B56001.png)
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
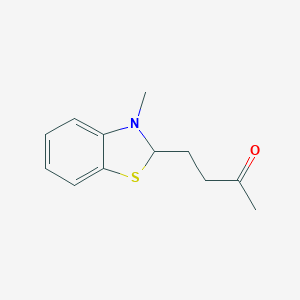
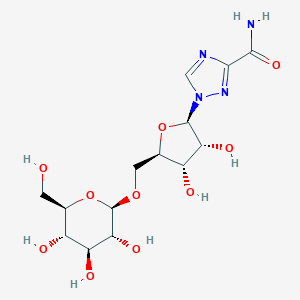
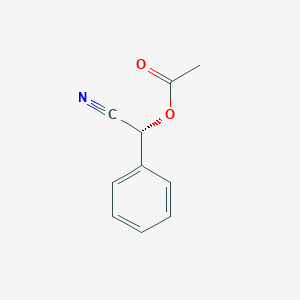
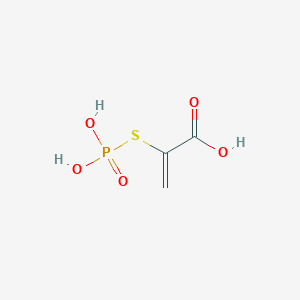

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
